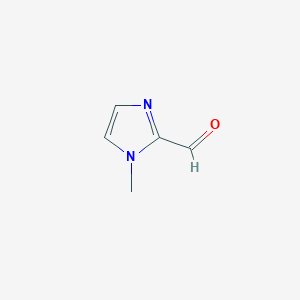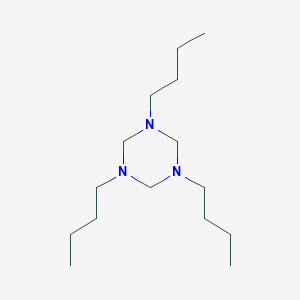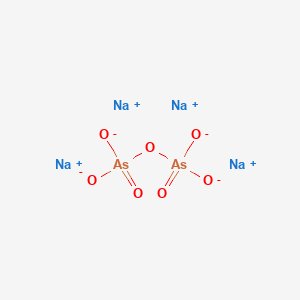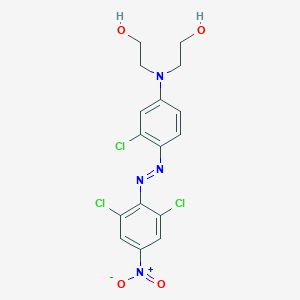
3-乙烯基苯硼酸
描述
3-Vinylphenylboronic acid is a formidable inhibitor of select tumorigenesis-related enzymes, efficaciously curbing the proliferation and expansion of malignant cells . It may contain varying amounts of anhydride .
Synthesis Analysis
Boronic acids, such as 3-vinylphenylboronic acid, have been used as building blocks and synthetic intermediates . They have unique physicochemical and electronic characteristics, and are considered Lewis acids . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The molecular formula of 3-Vinylphenylboronic acid is C8H9BO2 . It has a molecular weight of 147.97 g/mol . The IR of this compound has max 919 and 995 (CH2CH=CH2), 1350 (B-O) and 3220 (OH) cm-1 .
Chemical Reactions Analysis
3-Vinylphenylboronic acid is involved in various reactions such as Suzuki-Miyaura reactions, molecular imprinting of fructose and pinacol, synthesis of arylmercapturic acids via Chen-Lam-Evans arylation, three-component cross-coupling yielding diarylketones, and generation of acyl anion equivalents .
Physical And Chemical Properties Analysis
3-Vinylphenylboronic acid crystallizes in white plates from H2O (m 144-145o), and its IR has max 919 and 995 (CH2CH=CH2), 1350 (B-O) and 3220 (OH) cm-1 . The dibromo derivative crystallizes in white needles from H2O with m 196-197.5o .
科学研究应用
Enrichment of Cis-Diol Containing Molecules
3-Vinylphenylboronic acid: is utilized in the synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers are designed for the enrichment of cis-diol containing molecules, which include nucleosides, catechols, saccharides, and glycoproteins . The selective recognition of these molecules is crucial for improving detection sensitivity and accuracy in various analytical methods.
Molecular Imprinting
This compound plays a significant role in molecular imprinting techniques, particularly for fructose and pinacol . Molecular imprinting creates highly selective recognition sites within a polymer matrix, which can be used for sensor applications, separation processes, and the creation of artificial antibodies.
Suzuki-Miyaura Cross-Coupling Reactions
In organic synthesis, 3-Vinylphenylboronic acid is a reactant in Suzuki-Miyaura reactions . This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic compounds, pharmaceuticals, and polymers.
Chen-Lam-Evans Arylation
The compound is involved in the synthesis of arylmercapturic acids via Chen-Lam-Evans arylation . This reaction is used to introduce aryl groups into molecules, which is valuable in medicinal chemistry for the development of new drugs.
Three-Component Cross-Coupling
3-Vinylphenylboronic acid: is used in three-component cross-coupling reactions that yield diarylketones . Diarylketones are important intermediates in the synthesis of various aromatic compounds and are used in the production of fragrances, pharmaceuticals, and agrochemicals.
Generation of Acyl Anion Equivalents
The compound is also used in the generation of acyl anion equivalents . Acyl anion equivalents are useful in organic synthesis for the construction of ketones, esters, and amides, which are fundamental building blocks in organic chemistry.
Drug Delivery Systems
Due to its pH-responsive capture/release feature, 3-Vinylphenylboronic acid can be employed in the development of drug delivery systems . The boronate affinity materials (BAMs) created using this compound can be used for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents.
Diagnostic and Imaging Applications
Lastly, the compound’s ability to selectively bind to cis-diol containing molecules under specific pH conditions makes it suitable for diagnostic and imaging applications . It can be used to develop materials that respond to pH changes, which is beneficial for imaging techniques and diagnostic tests that require precise molecular recognition.
作用机制
Target of Action
3-Vinylphenylboronic acid is a reactant involved in various chemical reactions . It is primarily used in Suzuki-Miyaura reactions , a type of cross-coupling reaction, where it acts as a boron-based reagent . It also plays a role in the molecular imprinting of fructose and pinacol , and the synthesis of arylmercapturic acids via Chen-Lam-Evans arylation .
Mode of Action
The compound interacts with its targets through covalent bonding, forming new compounds in the process . For instance, in Suzuki-Miyaura reactions, it forms a complex with a palladium catalyst and undergoes a transmetallation process, resulting in the formation of new carbon-carbon bonds .
Biochemical Pathways
It is known to be involved in the generation of acyl anion equivalents and three-component cross-coupling yielding diarylketones . These reactions are crucial in organic synthesis, leading to the formation of complex organic compounds.
Pharmacokinetics
It is known that the compound has high gi absorption . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be explored.
Result of Action
The primary result of 3-Vinylphenylboronic acid’s action is the formation of new organic compounds through various chemical reactions . For instance, in Suzuki-Miyaura reactions, it helps in the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Action Environment
The action of 3-Vinylphenylboronic acid can be influenced by environmental factors such as temperature and pH. It is typically stored at temperatures between 2-8°C . The compound may contain varying amounts of anhydride, which could potentially affect its reactivity
未来方向
Boronic acids, including 3-vinylphenylboronic acid, are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of 3-vinylphenylboronic acid lies in extending these studies in medicinal chemistry, in order to obtain new promising drugs .
属性
IUPAC Name |
(3-ethenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQEKBVWDPVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402437 | |
| Record name | 3-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylphenylboronic acid | |
CAS RN |
15016-43-0 | |
| Record name | (3-Vinylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Vinylphenylboronic acid contribute to the unique properties of the boroxine-based thermosets described in the research?
A1: 3-Vinylphenylboronic acid plays a crucial role as a building block in the synthesis of these innovative thermosets. [] It functions as a monomer, alongside other monomers like 4-vinylphenylboronic acid and octadecanoxy polyethylene glycol methacrylate, to form random copolymers. [] The key feature of 3-Vinylphenylboronic acid is its boronic acid group. This group enables the formation of reversible boroxine bonds during the curing process, which are responsible for several remarkable properties of the resulting thermosets: []
Q2: Are there any differences in the properties of the thermosets when using 3-Vinylphenylboronic acid compared to its isomer, 4-Vinylphenylboronic acid, in the synthesis?
A2: While the research primarily focuses on 4-Vinylphenylboronic acid for tailoring the tensile strength of the thermosets, the use of 3-Vinylphenylboronic acid, as an alternative isomer, could potentially lead to variations in material properties. [] Further research is needed to investigate:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)











![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)